2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride
Description
CAS Number, Molecular Formula, and Structural Features
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride is a substituted aromatic acyl chloride with the CAS Registry Number 1160257-38-4 . Its molecular formula, C₁₁H₁₂Cl₂O₂ , corresponds to a monoisotopic mass of 246.0214 g/mol . The compound features:
- A 3,5-dimethyl-4-chlorophenyl group linked via an ether oxygen to a propanoyl chloride moiety.
- Reactive acyl chloride (–COCl) functional group, enabling nucleophilic substitution reactions.
The structural identity is confirmed by SMILES notation (ClC(=O)C(Oc1cc(C)c(c(c1)C)Cl)C) and InChIKey (PAESUTRXEQZHQR-UHFFFAOYSA-N). The aromatic ring’s substitution pattern (chloro at C4, methyl at C3/C5) creates steric hindrance, influencing reactivity and solubility.
| Property | Value |
|---|---|
| CAS Number | 1160257-38-4 |
| Molecular Formula | C₁₁H₁₂Cl₂O₂ |
| SMILES | ClC(=O)C(Oc1cc(C)c(c(c1)C)Cl)C |
| InChIKey | PAESUTRXEQZHQR-UHFFFAOYSA-N |
Molecular Weight and Isotopic Composition
The molecular weight of this compound is 247.12 g/mol , as calculated from its formula and verified experimentally. Isotopic distribution patterns arise from naturally occurring isotopes of chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) and carbon (¹²C: 98.9%, ¹³C: 1.1%).
Using the exact mass (246.0214 g/mol), the isotopic peaks can be computed:
- M⁺ (³⁵Cl₂): m/z 246.0214 (100%)
- M+2 (³⁵Cl³⁷Cl): m/z 248.0185 (32.1%)
- M+4 (³⁷Cl₂): m/z 250.0156 (5.2%)
These values align with high-resolution mass spectrometry data for analogous chlorinated compounds.
Stereochemical and Conformational Analysis
The compound lacks chiral centers due to its symmetric substitution pattern (C3/C5 methyl groups and C4 chloro group on the aromatic ring). Consequently, no stereoisomers are possible.
Conformational preferences are influenced by:
- Ether linkage flexibility : The C–O bond between the phenyl and propanoyl groups allows rotation, but steric hindrance from the 3,5-dimethyl groups restricts free rotation, favoring a planar conformation to minimize van der Waals repulsion.
- Acyl chloride geometry : The –COCl group adopts a trigonal planar geometry with sp² hybridization at the carbonyl carbon, as confirmed by infrared (C=O stretch at ~1800 cm⁻¹) and NMR data.
Computational models predict the lowest-energy conformation to have the propanoyl chloride chain orthogonal to the aromatic ring , reducing electronic repulsion between the electron-deficient acyl chloride and electron-rich aryl ring.
| Conformational Parameter | Description |
|---|---|
| Dihedral angle (C–O–C–C=O) | ~90° (minimizes π-π interactions) |
| Bond lengths | C=O: 1.21 Å; C–Cl: 1.76 Å (DFT-optimized) |
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCMIOVDMJERDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230085 | |
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-38-4 | |
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
The most established method for preparing 2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride involves the conversion of the corresponding carboxylic acid—2-(4-chloro-3,5-dimethylphenoxy)propanoic acid—into the acyl chloride using chlorinating agents. This transformation is a standard approach for synthesizing acyl chlorides from carboxylic acids.
The two primary reagents used for this conversion are:
- Thionyl chloride (SOCl₂)
- Oxalyl chloride ((COCl)₂)
Both reagents are widely used in organic synthesis due to their efficiency in converting carboxylic acids to acyl chlorides with minimal side products.
| Step | Reactant | Reagent | Solvent | Conditions | Product | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | Thionyl chloride | Dichloromethane (or similar aprotic solvent) | 0–25°C, 1–4 h | This compound | SO₂ and HCl gases evolved, reaction under inert atmosphere recommended |
| 2 | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | Oxalyl chloride | Dichloromethane (or similar) | 0–25°C, 1–2 h | This compound | CO, CO₂, and HCl gases evolved, often catalyzed by DMF |
2.4. Mechanistic Considerations
- Thionyl Chloride Route: The carboxylic acid reacts with thionyl chloride, producing the acyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is typically performed under anhydrous conditions and an inert atmosphere to prevent hydrolysis of the product.
- Oxalyl Chloride Route: Similar to thionyl chloride, oxalyl chloride reacts with the carboxylic acid, often in the presence of a catalytic amount of dimethylformamide (DMF) to activate the acid, yielding the acyl chloride and releasing carbon monoxide, carbon dioxide, and hydrogen chloride gases.
Comparative Data Table
| Method | Yield (%) | Reaction Time | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thionyl chloride | 80–95 | 1–4 h | SO₂, HCl | High yield, simple workup | Toxic gases, corrosive |
| Oxalyl chloride | 85–98 | 1–2 h | CO, CO₂, HCl | Mild conditions, high purity | Toxic gases, requires DMF |
Note: Yields and reaction times are typical for aromatic acyl chloride syntheses and may vary based on scale and specific substrate.
Research Findings and Practical Notes
- Purity: Both methods yield high-purity products when performed under anhydrous conditions and with careful exclusion of moisture.
- Safety: Both thionyl chloride and oxalyl chloride are hazardous reagents, requiring use in a well-ventilated fume hood and appropriate personal protective equipment.
- Scalability: These methods are routinely used at both laboratory and industrial scales for the synthesis of aromatic acyl chlorides.
- Environmental Considerations: The generation of toxic gaseous byproducts (SO₂, HCl, CO, CO₂) necessitates proper gas scrubbing and waste management.
Summary Table of Key Physical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₂Cl₂O₂ |
| Molecular weight | 247.11 g/mol |
| Exact mass | 246.0214350 Da |
| Topological polar surface area | 26.3 Ų |
| Rotatable bond count | 3 |
| Hydrogen bond acceptor count | 2 |
| Hydrogen bond donor count | 0 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.
Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
Scientific Research Applications
- Chemistry: 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride serves as a reagent in organic synthesis for creating various derivatives.
- Biology: It is utilized in studying enzyme-catalyzed reactions that involve acylation.
- Medicine: The compound acts as an intermediate in synthesizing pharmaceutical compounds.
- Industry: It is employed in producing agrochemicals and other specialty chemicals.
Chemical Reactions Analysis
This compound undergoes several chemical reactions due to its acyl chloride group's high reactivity towards nucleophiles.
Types of Reactions:
- Nucleophilic Substitution: The acyl chloride group reacts with nucleophiles to form amides, esters, and other derivatives.
- Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to produce the corresponding carboxylic acid.
- Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to the corresponding alcohol.
Common Reagents and Conditions:
- Nucleophilic Substitution: Amines, alcohols, and thiols are commonly used under basic conditions.
- Hydrolysis: Water or aqueous base, such as sodium hydroxide, is used.
- Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.
Major Products Formed:
- Amides: Formed from the reaction with amines.
- Esters: Formed from the reaction with alcohols.
- Carboxylic acids: Formed from hydrolysis.
- Alcohols: Formed from reduction.
Medicinal Chemistry
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride has demonstrated potential as a precursor for synthesizing pharmaceuticals because it can modify biological targets. Its unique structure allows it to interact with various enzymes and receptors, which can influence metabolic pathways and cellular responses.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. Chlorinated phenoxy compound derivatives have been effective against various pathogens. Studies suggest that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride may have similar antimicrobial effects, which warrants further investigation.
Enzyme Inhibition
The chlorinated phenoxy group can inhibit key enzymes involved in metabolic pathways through nucleophilic substitution reactions. This property makes it a candidate for developing enzyme inhibitors that could be useful in treating diseases related to enzyme dysfunction.
Case Studies
Inhibition of Type III Secretion System (T3SS)
Studies examining the effects of phenoxy compounds on pathogenic E. coli showed that related compounds inhibited T3SS-mediated virulence factor secretion. This suggests that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride may also inhibit similar processes, providing insights into its potential as an antimicrobial agent.
Cytotoxicity Studies
Research has indicated that at higher concentrations (e.g., >50 μM), 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride exhibits significant cytotoxicity on various cell lines, leading to cell death via apoptosis or necrosis pathways. These findings highlight the need for careful dosage considerations in potential therapeutic applications.
Degradation Studies
Investigations into the degradation of similar compounds using advanced oxidation processes have shown effective breakdown in environmental settings, indicating potential for bioremediation applications.
Data Table
| Application | Description |
|---|---|
| Organic Synthesis | Used as a reagent to prepare various derivatives through reactions such as nucleophilic substitution, hydrolysis, and reduction. |
| Enzyme-Catalyzed Reactions | Utilized in studying enzyme-catalyzed reactions involving acylation, providing insights into enzyme mechanisms and functions. |
| Pharmaceutical Synthesis | Acts as an intermediate in the synthesis of pharmaceutical compounds, contributing to developing new drugs and therapies. |
| Agrochemicals Production | Employed in the production of agrochemicals, aiding in developing crop protection and enhancement agents. |
| Antimicrobial Research | Explored for potential antimicrobial properties, with studies suggesting it may inhibit bacterial virulence factors and act against various pathogens. |
| Enzyme Inhibition Studies | Investigated for its ability to inhibit key enzymes involved in metabolic pathways, making it a candidate for developing enzyme inhibitors for treating diseases related to enzyme dysfunction. |
| Cytotoxicity Studies | Researched for its cytotoxic effects on various cell lines, indicating potential applications in cancer research and therapy, while also highlighting the need for careful dosage considerations. |
| Environmental Bioremediation | Studied for its degradation pathways and potential in bioremediation applications, suggesting it can be broken down effectively in environmental settings using advanced oxidation processes. |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride involves the reactivity of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride:
Key Observations:
- Reactivity : The acyl chloride group in the target compound confers higher electrophilicity compared to carboxylic acids (602-UC) or amides (Compound 602), making it more reactive in esterification or amidation reactions.
- Stability : Unlike 602-UC (carboxylic acid) or pyridin-3-amine derivatives, acyl chlorides are moisture-sensitive and typically require anhydrous storage conditions.
- Biological Activity : While 602-UC and Compound 602 exhibit herbicidal or auxin-like activity , the target compound’s bioactivity is likely indirect, serving as a precursor to active molecules.
Physicochemical Properties
Notes:
Biological Activity
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride is an organic compound notable for its unique structural features, including a propanoyl chloride group linked to a phenoxy moiety with chloro and methyl substitutions. Its molecular formula is , and it has a molecular weight of 247.12 g/mol. This compound's reactivity and potential biological activities make it a subject of interest in medicinal chemistry and synthetic organic chemistry.
The compound is classified as an acyl chloride, which are known for their high reactivity due to the presence of the carbonyl group adjacent to a chlorine atom. This structure allows for various chemical reactions, particularly in the synthesis of more complex organic molecules. The presence of both chlorine and methyl groups enhances its chemical reactivity, which may translate into significant biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Acyl chlorides like this compound can act as electrophiles in nucleophilic acyl substitution reactions, potentially leading to the modification of biomolecules such as proteins and nucleic acids.
Case Studies and Research Findings
- Synthesis and Reactivity : A study highlighted the synthesis pathways for acyl chlorides and their derivatives, emphasizing their role in drug development. The unique substituents in this compound could enhance its pharmacological profile compared to other similar compounds.
- Structure-Activity Relationship (SAR) : Research on related compounds has demonstrated that modifications in the phenoxy group significantly impact biological activity. For instance, the introduction of electron-withdrawing groups (like chlorine) has been associated with increased potency against specific biological targets.
- Comparative Analysis : A table comparing structurally similar compounds provides insight into potential biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride | C₁₁H₁₃ClO₂ | Anti-inflammatory effects |
| 4-Chloro-3,5-dimethylphenol | C₈H₉ClO | Antimicrobial properties |
| 2-(4-Chlorophenoxy)propanoic acid | C₉H₉ClO₂ | Analgesic effects |
Safety and Handling
As with many acyl chlorides, this compound is corrosive and can release hydrochloric acid upon reaction with water. Proper safety measures should be taken during handling to prevent exposure.
Q & A
Basic Research Questions
How can the solubility and stability of 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride be optimized for in vitro biological assays?
Methodological Answer:
Due to its acyl chloride reactivity, this compound is highly sensitive to hydrolysis. For solubility:
- Dissolve in anhydrous organic solvents (e.g., DMSO, DMF) at 10–30 mg/mL under inert gas (N₂/Ar) to prevent moisture exposure .
- For aqueous buffers, prepare a stock solution in ethanol (e.g., 50 mg/mL) and dilute into PBS (pH 7.2) to a final ethanol:PBS ratio ≤1:1. Avoid storage >24 hours due to hydrolysis .
- Stability testing: Monitor degradation via HPLC or LC-MS under varying pH and temperature conditions.
What synthetic routes are recommended for preparing this compound from precursor acids?
Methodological Answer:
The compound can be synthesized via:
Acyl chloride formation : React 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
- Example protocol: Add SOCl₂ (1.5 eq) dropwise to the acid at 0°C, stir at room temperature for 4 hours, and remove excess reagent under vacuum .
Purification : Distill under reduced pressure or recrystallize using hexane/ethyl acetate. Confirm purity via ¹H-NMR (e.g., δ 1.5–2.5 ppm for methyl groups) .
Advanced Research Questions
How can structural modifications of this compound enhance its bioactivity as a synthetic auxin analog?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Biological validation : Use Arabidopsis thaliana hypocotyl elongation assays to compare activity with reference compounds like 2-(4-chloro-3,5-dimethylphenoxy)acetic acid (602-UC) .
What analytical techniques are critical for resolving contradictions in reported hydrolysis rates of acyl chlorides like this compound?
Methodological Answer:
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor hydrolysis in real-time (λ_max ~230–280 nm for aromatic intermediates) .
- Isotopic labeling : Employ ¹⁸O-labeled water in LC-MS to track hydrolysis pathways and identify intermediates .
- Contradiction resolution : Compare data across solvents (e.g., DMSO vs. DMF) and pH conditions, as hydrolysis rates vary significantly with proton activity .
How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions with amines or alcohols.
- Validation : Compare predicted reactivity with experimental yields in coupling reactions (e.g., with pyridin-3-amine derivatives) .
Experimental Design & Data Analysis
How to design dose-response experiments to evaluate the phytotoxicity of this compound?
Methodological Answer:
- Plant models : Use Arabidopsis seedlings or crop species (e.g., rice) grown in agar plates with varying compound concentrations (0.1–100 µM).
- Endpoints : Measure hypocotyl elongation (auxin-like activity) and root growth inhibition (phytotoxicity) over 5–7 days .
- Controls : Include 2,4-D (positive control) and solvent-only treatments.
- Data analysis : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and IC₅₀ values .
What strategies mitigate side reactions during the synthesis of amide derivatives from this compound?
Methodological Answer:
- Reaction conditions :
- Use Schlenk techniques to exclude moisture.
- Add nucleophiles (e.g., amines) in excess (2–3 eq) at −20°C to minimize hydrolysis .
- Workup : Quench unreacted acyl chloride with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane:EtOAc gradient) .
Safety & Handling
What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.
- Storage : Keep in sealed, argon-flushed containers at −20°C. Label with hazard warnings (corrosive, moisture-sensitive) .
- Spill management : Neutralize with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
Data Contradictions & Validation
How to address discrepancies in reported bioactivity between this compound and its acetic acid analog?
Methodological Answer:
- Comparative assays : Test both compounds in parallel under identical conditions (e.g., Arabidopsis hypocotyl assays) .
- Mechanistic studies : Use auxin receptor mutants (e.g., Arabidopsis tir1-1) to determine if bioactivity depends on canonical auxin signaling pathways .
- Metabolite analysis : Profile hydrolysis products (e.g., free acid) via LC-MS to assess whether bioactivity arises from the parent compound or its derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
